molecular formula C25H29N3O2 B4878488 ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate

ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate

Cat. No.: B4878488
M. Wt: 403.5 g/mol
InChI Key: GFTMZGPWUCWJCF-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, this compound has been shown to act as a partial agonist of dopamine receptors, which results in the modulation of dopamine neurotransmission. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the application. In neuroscience, this compound has been shown to improve cognitive function and reduce the symptoms of neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways in cells. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate, including the design of new compounds based on the this compound scaffold with improved pharmacological properties, the investigation of the mechanism of action of this compound in various applications, and the development of new applications for this compound in fields such as drug discovery and neuroprotection. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo before it can be considered for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound has been optimized to improve the yield and purity of the final product. This compound has been studied for its potential applications in neuroscience, cancer research, and drug discovery. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways in cells. However, this compound also has some limitations, including its low solubility in aqueous solutions. There are several future directions for the study of this compound, including the design of new compounds based on the this compound scaffold with improved pharmacological properties and the investigation of the mechanism of action of this compound in various applications.

Synthesis Methods

The synthesis of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate involves the reaction of 4-benzylpiperidine, ethyl 4-bromo-1-piperidinecarboxylate, and 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a purity of over 98%. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In drug discovery, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties.

Properties

IUPAC Name

ethyl 4-benzyl-1-[(1-phenylpyrazol-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-2-30-24(29)25(17-21-9-5-3-6-10-21)13-15-27(16-14-25)19-22-18-26-28(20-22)23-11-7-4-8-12-23/h3-12,18,20H,2,13-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTMZGPWUCWJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CN(N=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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